molecular formula C15H24ClNO2 B13730721 L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride CAS No. 2014-27-9

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride

Cat. No.: B13730721
CAS No.: 2014-27-9
M. Wt: 285.81 g/mol
InChI Key: ZSBOXIZAKHAZLG-UHFFFAOYSA-N
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Description

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.80956 g/mol . This compound is known for its unique structure, which includes an ester linkage and a hydrochloride salt form. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves several steps. One common method includes the esterification of L-N,N-Diethylalanine with 2,6-xylyl chloride in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active moiety that interacts with target enzymes or receptors. The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride can be compared with similar compounds such as:

This compound stands out due to its unique ester linkage and hydrochloride salt form, which confer distinct chemical and biological properties.

Properties

CAS No.

2014-27-9

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

[1-(2,6-dimethylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)13(5)15(17)18-14-11(3)9-8-10-12(14)4;/h8-10,13H,6-7H2,1-5H3;1H

InChI Key

ZSBOXIZAKHAZLG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

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